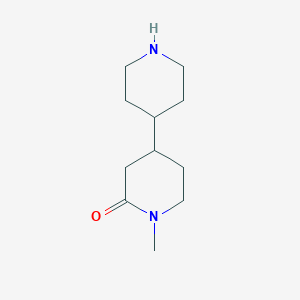

1-Methyl-4,4'-bipiperidin-2-one

Beschreibung

Structural Classification and Nomenclature of 1-Methyl-4,4'-bipiperidin-2-one

This compound is a complex heterocyclic compound. Its formal name, based on IUPAC nomenclature rules, is 1'-methyl-[4,4'-bipiperidin]-2-one . This name systematically deconstructs the molecule into its core components: a bipiperidine framework, a ketone functional group at the 2-position of one piperidine (B6355638) ring, and a methyl group attached to the nitrogen of the other piperidine ring.

The structure features two interconnected piperidine rings. One ring is modified to be a piperidin-2-one, which is a type of cyclic amide known as a lactam. The second piperidine ring is substituted at its nitrogen atom (position 1') with a methyl group. The two rings are joined by a single bond at their respective 4 and 4' positions.

Table 1: Chemical and Physical Properties of this compound (Note: As this specific compound is not widely cataloged, these properties are estimated based on its structural components.)

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| General Class | Heterocycle, Lactam, Amine |

| Key Features | δ-Lactam ring, Tertiary amine, Bipiperidine core |

The piperidin-2-one unit within the target molecule is a six-membered cyclic amide, specifically classified as a δ-lactam. nih.govebi.ac.uk The Greek letter delta (δ) indicates that the nitrogen atom is attached to the fifth carbon atom (the delta-carbon) relative to the carbonyl group of the amide. This structural feature is also known as δ-valerolactam. nih.govebi.ac.uk

Piperidin-2-one and its derivatives are versatile intermediates in organic synthesis. organic-chemistry.org They can be synthesized through various methods, including the cyclization of amino acids. organic-chemistry.org The presence of both a carbonyl group and a secondary amine (within the lactam ring) allows for a wide range of chemical transformations. The α-hydroxy-δ-valerolactam motif, for instance, is found in several natural products and pharmaceutical agents. nih.gov

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. nih.gov The piperidine ring itself is a classic example of such a scaffold, appearing in numerous approved drugs. nih.govnih.gov The 4,4'-bipiperidine (B102171) core, which consists of two directly connected piperidine rings, extends this concept. This architecture provides a three-dimensional structure that can be readily functionalized, allowing chemists to orient substituents in precise spatial arrangements to optimize interactions with biological macromolecules. Bipyridine structures, the aromatic cousins of bipiperidines, are also recognized as fundamental components in catalysis and the creation of functional materials. researchgate.net

Historical Development and Significance of Lactam Chemistry

The history of lactam chemistry is inextricably linked with one of the most significant breakthroughs in medicine: the discovery of penicillin. nhsjs.com Penicillin contains a highly strained four-membered lactam ring known as a β-lactam. wikipedia.orgyoutube.com In 1928, Alexander Fleming discovered that a compound secreted by the fungus Penicillium notatum could inhibit bacterial growth. nhsjs.com The subsequent isolation and structural elucidation of penicillin revealed the β-lactam as the active component responsible for its antimicrobial activity. nhsjs.comresearchgate.net

This discovery revolutionized the treatment of bacterial infections and spurred immense research into β-lactam chemistry. researchgate.netnih.gov Scientists developed a vast array of synthetic β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams, which remain among the most widely used antibacterial agents. wikipedia.orgresearchgate.net The primary mechanism of these antibiotics involves the inhibition of bacterial cell wall synthesis. researchgate.net The success and rich chemistry of β-lactams brought prominence to the entire class of lactams, driving investigations into the synthesis and utility of other ring sizes, such as the δ-lactam found in this compound.

Precedent and Importance of Bipiperidine-Containing Architectures in Chemical Synthesis

Heterocyclic structures are fundamental building blocks in chemical synthesis, particularly for creating molecules with specific biological or material properties. nih.gov Bipiperidine architectures, as featured in this compound, are valuable scaffolds for several reasons. Their synthesis allows for the creation of complex, non-planar molecules from simpler starting materials.

The related 2,2'-bipyridines are extensively used as ligands in transition-metal catalysis and as components in supramolecular structures and functional nanomaterials. researchgate.netacs.org Synthetic strategies such as Suzuki, Stille, and Negishi cross-coupling reactions are employed to create both symmetrical and unsymmetrical bipyridines. researchgate.net While bipiperidines are saturated and thus more flexible, the principles of using these nitrogen-containing heterocyclic dimers as platforms for further chemical elaboration are similar. The presence of two nitrogen atoms in the bipiperidine core provides multiple sites for functionalization, leading to diverse libraries of compounds for screening in drug discovery and other applications. nih.gov

Overview of Research Trajectories for Complex Heterocyclic Structures

The field of heterocyclic chemistry is continuously evolving, driven by the demand for novel compounds with specific functions. numberanalytics.com Current research trajectories focus on several key areas. One major trend is the development of new, more efficient, and sustainable synthesis techniques. numberanalytics.com This includes the use of transition-metal catalysts, microwave-assisted synthesis, and flow chemistry to create complex heterocyclic structures with higher yields and less waste. numberanalytics.com

Another significant direction is the increasing use of computational modeling in synthesis design. nih.govnumberanalytics.com By understanding structure-activity relationships, chemists can rationally design heterocyclic compounds with enhanced biological activities. This approach accelerates the development of new drug candidates. nih.gov The overarching goal is to expand the chemical space accessible to scientists, enabling the creation of innovative therapies and materials. nih.govnumberanalytics.com The study and synthesis of complex molecules like this compound, which combines multiple important heterocyclic motifs, are central to these modern research efforts. nih.govresearchtrends.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQALXFUNOJOPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 4,4 Bipiperidin 2 One

Retrosynthetic Analysis of the 1-Methyl-4,4'-bipiperidin-2-one Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in This approach allows for the logical planning of a synthetic route.

Strategic Disconnections for the N-Methyl-δ-Lactam Ring

The N-methyl-δ-lactam, also known as N-methyl-piperidin-2-one, is a key feature of the target molecule. A primary disconnection strategy involves breaking the amide bond within the lactam ring. This leads to a linear amino acid precursor. This disconnection is based on the principle of reversing a lactamization reaction, which is a common method for forming cyclic amides. wikipedia.orgeurogentec.com

Another strategic disconnection targets the C-N bond adjacent to the carbonyl group. This approach suggests a precursor that could undergo an intramolecular nucleophilic acyl substitution to form the six-membered ring. wikipedia.org

Retrosynthetic Approaches to the 4,4'-Bipiperidine (B102171) Inter-ring Linkage

The 4,4'-bipiperidine linkage is the second major structural component. A key retrosynthetic disconnection involves cleaving the C-C bond that joins the two piperidine (B6355638) rings. This suggests precursors such as a 4-halopiperidine and a piperidine nucleophile or a Grignard reagent derived from a piperidine.

Alternatively, one could envision a strategy involving the coupling of two appropriately functionalized piperidine rings. For instance, a palladium-catalyzed cross-coupling reaction could be employed, starting from a 4-halopiperidin-2-one derivative and a suitable piperidine-containing organometallic reagent.

Foundational Lactam Synthesis Approaches Applicable to the Piperidin-2-one Substructure

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, including lactams. wikipedia.orgnih.gov This approach relies on a single molecule containing all the necessary functional groups to form the ring.

The most direct method for forming a lactam is the intramolecular condensation of an amino acid. wikipedia.orgbyjus.com In the context of this compound, a suitable precursor would be a δ-amino acid derivative. The cyclization can be promoted by activating the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling reagent.

| Precursor Type | Cyclization Method | Key Considerations |

| δ-Amino Acid | Thermal or acid/base-catalyzed condensation | Potential for side reactions, requires protection of other functional groups. |

| δ-Amino Ester | Base-catalyzed intramolecular aminolysis | Generally proceeds under milder conditions than direct acid condensation. |

This method involves the intramolecular attack of a nitrogen nucleophile on an activated carbonyl group within the same molecule. wikipedia.org For the synthesis of the piperidin-2-one ring, a precursor containing a leaving group at the δ-position relative to a methylamino group would be required. The reaction would proceed via an SN2-type mechanism to close the ring.

| Reaction Type | Precursor | Conditions |

| Intramolecular Amination | δ-Halo-N-methylamide | Base-catalyzed |

| Intramolecular Amidation | N-Methyl-δ-hydroxyamide | Acid-catalyzed with a dehydrating agent |

Rearrangement Reactions

Rearrangement reactions offer a powerful tool for the synthesis of complex cyclic structures from simpler starting materials. Two key examples, the Beckmann and Schmidt rearrangements, are particularly relevant for the synthesis of lactams, a functional group present in the target molecule.

Beckmann Rearrangement of Cyclic Oximes

The Beckmann rearrangement is a well-established method for converting an oxime into an amide. wikipedia.orgmasterorganicchemistry.com In the case of cyclic oximes, this reaction yields lactams, which are cyclic amides. wikipedia.org The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group. organic-chemistry.org This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis then produces the corresponding lactam. masterorganicchemistry.com

For the synthesis of this compound, a potential precursor would be the oxime of 1-methyl-4,4'-bipiperidinone. The synthesis of this precursor could be envisioned through the coupling of two piperidine rings followed by oxidation. The subsequent Beckmann rearrangement of the corresponding oxime would lead to the desired lactam structure. The selection of the appropriate acid catalyst and reaction conditions is crucial to ensure high yields and prevent the formation of side products. wikipedia.org

Table 1: Key Features of the Beckmann Rearrangement for Lactam Synthesis

| Feature | Description |

|---|---|

| Starting Material | Cyclic Oxime |

| Product | Lactam |

| Key Reagents | Protic acids (e.g., H₂SO₄, HCl), Lewis acids, or other activating agents (e.g., PCl₅, TsCl) wikipedia.org |

| Mechanism | 1. Protonation of the oxime hydroxyl group. 2. Migration of the anti-periplanar alkyl group. 3. Formation of a nitrilium ion. 4. Hydrolysis to the lactam. masterorganicchemistry.com |

| Application | Widely used in the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org |

Schmidt Reaction from Cyclic Ketones and Hydrazoic Acid

The Schmidt reaction provides an alternative route to lactams from cyclic ketones using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, forming an azidohydrin intermediate. organic-chemistry.org This is followed by a rearrangement that involves the migration of one of the alkyl groups and the expulsion of dinitrogen gas (N₂), leading to a nitrilium ion which is then hydrolyzed to the lactam. libretexts.org

In the context of synthesizing this compound, the starting material would be 1-methyl-4,4'-bipiperidinone. The reaction with hydrazoic acid under acidic conditions would induce the ring expansion to form the desired lactam. The regioselectivity of the alkyl group migration is a key consideration in the Schmidt reaction. wikipedia.org

Table 2: Key Features of the Schmidt Reaction for Lactam Synthesis

| Feature | Description |

|---|---|

| Starting Material | Cyclic Ketone |

| Product | Lactam |

| Key Reagents | Hydrazoic acid (HN₃) and a strong acid catalyst (e.g., H₂SO₄) wikipedia.org |

| Mechanism | 1. Protonation of the ketone. 2. Nucleophilic attack by hydrazoic acid. 3. Dehydration and rearrangement with loss of N₂. 4. Hydrolysis to the lactam. libretexts.org |

| Advantages | Direct conversion of ketones to lactams in a single step. |

Cycloaddition Chemistry and its Potential Utility

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated precursors, offer potential, though less direct, pathways to the bipiperidine scaffold. wikipedia.org

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.org A hypothetical approach to the bipiperidine core could involve the reaction of a diene-substituted piperidine with a dienophile-substituted piperidine. Subsequent reduction of the resulting cyclohexene (B86901) ring would yield the desired 4,4'-bipiperidine linkage.

[2+2] Cycloadditions, typically promoted photochemically, could also be envisioned for the construction of a four-membered ring intermediate that could be further elaborated into the piperidine system. libretexts.org However, these cycloaddition strategies are likely to be more complex and less efficient than other methods for constructing the bipiperidine scaffold. A notable variation is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, which has been successfully employed in the synthesis of 2,2'-bipyridines. researchgate.net

Advanced Synthetic Protocols for Constructing the Bipiperidine Scaffold

Modern synthetic organic chemistry offers a range of powerful techniques for the construction of complex molecules with high efficiency and selectivity.

Carbon-Carbon Bond Formation Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. dtu.dk Reactions such as the Suzuki, Stille, and Negishi couplings are widely used for the synthesis of bipyridines and could be adapted for the synthesis of the 4,4'-bipiperidine scaffold. nih.govorgsyn.org

For the synthesis of this compound, a plausible strategy would involve the coupling of two suitably functionalized piperidine derivatives. For instance, a Negishi coupling could be employed between a 4-halopiperidine derivative and an organozinc derivative of another piperidine. orgsyn.org The choice of catalyst, typically a palladium or nickel complex, and ligands is critical for achieving high yields and functional group tolerance. dtu.dknih.gov

Table 3: Comparison of Selected Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound and an organic halide | Palladium complex nih.gov | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Stille Coupling | Organotin compound and an organic halide | Palladium complex nih.gov | Tolerates a wide range of functional groups, but tin reagents are toxic. |

| Negishi Coupling | Organozinc compound and an organic halide | Palladium or Nickel complex orgsyn.org | High reactivity of organozinc reagents, good functional group tolerance. |

Reductive Amination Sequences for Piperidine Ring Formation

Reductive amination is a highly versatile and efficient method for the formation of C-N bonds and is widely used in the synthesis of amines, including cyclic amines like piperidines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

Table 4: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Common Solvents | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) commonorganicchemistry.com | Mild and selective, does not readily reduce aldehydes and ketones. |

| Sodium cyanoborohydride | NaCNBH₃ | Methanol (MeOH), Ethanol (EtOH) commonorganicchemistry.com | Effective for reducing iminium ions in the presence of carbonyl groups. |

Heterocyclic Ring Formation and Coupling Reactions

The core structure of this compound is assembled through the formation of its heterocyclic rings. A common approach involves the synthesis of piperidone derivatives, which are crucial intermediates. guidechem.com Various methods for creating the piperidone ring have been developed, including those that start from diesters, pyridine (B92270) oxide, or employ reactions like the Mannich reaction. guidechem.com

A key step in forming the bipiperidine structure is the coupling of two piperidine rings. One documented method involves a reductive amination reaction. sciencemadness.org For instance, 4-piperidone (B1582916) can be reacted with a suitable partner in a process that forms an imine, which is then reduced to create the C-N bond linking the two rings. sciencemadness.org

The table below summarizes some general strategies for forming heterocyclic rings that could be adapted for the synthesis of the bipiperidin-2-one core.

| Reaction Type | Description | Potential Application |

| Mannich Reaction | Involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. guidechem.com | Formation of the piperidone ring from acyclic precursors. guidechem.com |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.org | Cyclization to form the piperidin-2-one ring. |

| Reductive Amination | Reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to an amine. sciencemadness.org | Coupling of two piperidine-based fragments. |

| Suzuki Coupling | A cross-coupling reaction using a boronic acid and an organohalide catalyzed by a palladium complex. nih.gov | Formation of the C-C bond between the two piperidine rings if suitable precursors are used. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen bond between an aryl or vinyl halide and an amine. nih.gov | Potential for forming the C-N bond in the bipiperidine linkage. |

Stereoselective Synthetic Approaches for this compound

Achieving the desired three-dimensional arrangement of atoms is critical for the biological activity of many molecules. Stereoselective synthesis allows for the preferential formation of one stereoisomer over others.

Control of Diastereoselectivity and Enantioselectivity

Controlling both diastereoselectivity (the relative stereochemistry between multiple stereocenters) and enantioselectivity (the preference for one of two enantiomers) is a significant challenge in organic synthesis. youtube.com For complex molecules with multiple stereocenters, like certain derivatives of this compound, methods that can precisely control the formation of each stereocenter are highly valuable. youtube.comnih.gov

Strategies to achieve this control often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysts. williams.edu For example, in the synthesis of related chiral piperidine derivatives, stereoselectivity has been achieved with diastereomeric excesses (de) of over 95%. ornl.govnih.gov

Chiral Auxiliary and Asymmetric Catalysis Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com Evans oxazolidinones are a widely used class of chiral auxiliaries that have proven effective in a variety of asymmetric transformations, including alkylation and aldol (B89426) reactions. williams.eduresearchgate.net The bulky substituent on the oxazolidinone directs the approach of incoming reagents, leading to high levels of diastereoselectivity. williams.eduresearchgate.net

Asymmetric catalysis employs a chiral catalyst to create a chiral product from an achiral or racemic substrate. nih.govnih.gov This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired enantiomer. williams.edu Peptide-based catalysts, for example, have been shown to be effective in a range of asymmetric transformations. nih.govnih.gov

| Strategy | Description | Key Features |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to control stereochemistry. wikipedia.orgsigmaaldrich.com | Predictable stereochemical outcome; auxiliary is often recoverable. williams.edusigmaaldrich.com |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific enantiomer. nih.govnih.gov | High efficiency (catalytic amounts); potential for high enantioselectivity. williams.edu |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules. nih.govrsc.org Enzymes, being inherently chiral, can catalyze reactions with high stereoselectivity under mild conditions. nih.govumich.edu For instance, dioxygenase enzymes have been used for the enantioselective cis-dihydroxylation of aromatic rings, a key step in the synthesis of some chiral building blocks. nih.govrsc.org This approach allows for the creation of enantiopure starting materials that can then be further elaborated using traditional chemical methods. nih.gov

N-Alkylation Strategies for Introducing the 1-Methyl Group

The final step in the synthesis of this compound is often the introduction of the methyl group onto the nitrogen atom of the piperidin-2-one ring. This N-alkylation can be achieved through various methods.

A common strategy involves the reaction of the corresponding N-unsubstituted piperidone with a methylating agent. sciencemadness.org However, in some cases, direct alkylation can lead to a mixture of N- and O-alkylated products. nih.govresearchgate.net To overcome this, specific reaction conditions or alternative synthetic routes may be necessary. nih.gov For example, the choice of base and solvent can significantly influence the regioselectivity of the alkylation. researchgate.net

Visible-light-induced N-alkylation has emerged as a milder and more environmentally friendly alternative to traditional methods, avoiding the need for metal catalysts and strong bases in some cases. nih.gov Another modern approach is the use of copper metallaphotoredox catalysis, which allows for the N-alkylation of a wide range of nitrogen-containing compounds. princeton.edu

Stereochemical and Conformational Analysis of 1 Methyl 4,4 Bipiperidin 2 One

Analysis of Stereoisomerism and Chiral Centers in the Bipiperidinone System

Stereoisomerism in cyclic systems is determined by the presence of chiral centers, which are typically carbon atoms bonded to four different substituent groups. libretexts.org A thorough examination of the structure of 1-Methyl-4,4'-bipiperidin-2-one is necessary to identify any such centers.

The structure consists of two interconnected piperidine (B6355638) rings. One ring contains a lactam (a cyclic amide) functionality and is connected at the 4-position to the 4'-position of the second piperidine ring, which is N-methylated.

Analysis of Potential Chiral Centers:

| Atom Position | Substituents | Chirality Analysis |

| C2 (in piperidin-2-one ring) | Bonded to N1, C3, two hydrogen atoms, and part of the ring. | Not a chiral center as it is bonded to two identical hydrogen atoms. |

| C3 (in piperidin-2-one ring) | Bonded to C2, C4, two hydrogen atoms, and part of the ring. | Not a chiral center as it is bonded to two identical hydrogen atoms. |

| C4 (in piperidin-2-one ring) | Bonded to C3, C5, a hydrogen atom, and the 4'-piperidinyl group. These four groups are different. | This is a chiral center. |

| C5 (in piperidin-2-one ring) | Bonded to C4, C6, two hydrogen atoms, and part of the ring. | Not a chiral center as it is bonded to two identical hydrogen atoms. |

| C6 (in piperidin-2-one ring) | Bonded to C5, N1, two hydrogen atoms, and part of the ring. | Not a chiral center as it is bonded to two identical hydrogen atoms. |

| C4' (in N-methylpiperidine ring) | Bonded to C3', C5', a hydrogen atom, and the 4-(2-oxopiperidinyl) group. These four groups are different. | This is a chiral center. |

The analysis indicates the presence of two potential chiral centers at the C4 and C4' positions, where the two rings are linked. The carbon at position 4 is attached to a hydrogen, the C3 and C5 atoms of its own ring, and the entire N-methyl-4-piperidinyl group. Similarly, the carbon at the 4' position is bonded to a hydrogen, the C3' and C5' atoms of its ring, and the entire piperidin-2-one group. Due to these two chiral centers, the molecule can exist as different stereoisomers (enantiomers and diastereomers).

Conformational Preferences and Dynamics of the Piperidine Rings

The six-membered piperidine rings are not planar and, similar to cyclohexane, adopt non-planar conformations to minimize steric and torsional strain. The most stable conformation for a piperidine ring is the "chair" form.

The two piperidine rings in this compound are expected to exist predominantly in chair conformations. These chair forms can undergo a process of ring inversion, or "ring flipping," where one chair conformation converts into another. In this process, axial substituents become equatorial and vice versa.

Possible Conformations of the Piperidine Rings:

| Conformation | Description | Relative Stability |

| Chair | The most stable conformation, with minimized angle and torsional strain. | High |

| Boat | A less stable conformation due to steric hindrance between the "flagpole" hydrogens and torsional strain along the sides. | Low |

| Twist-Boat | A conformation of intermediate stability, which is more flexible than the chair form but less stable. | Intermediate |

Interplay of Ring Substituents on Molecular Conformation

The conformational equilibrium of each piperidine ring is significantly influenced by its substituents. nih.govscirp.org The energetic preference for a substituent to occupy an equatorial position over a more sterically hindered axial position is a key determinant of the dominant conformation.

In the N-methylpiperidine ring, the methyl group on the nitrogen atom and the large 4-(2-oxopiperidinyl) group at the C4' position will influence the conformational preference. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

In the piperidin-2-one ring, the presence of the sp2-hybridized carbonyl carbon at the C2 position slightly flattens the ring in that region compared to a standard piperidine chair. The large N-methyl-4-piperidinyl substituent at the C4 position will also strongly favor an equatorial orientation.

The electrostatic interactions between substituents can also play a role in determining conformational preferences. nih.gov The precise equilibrium between different conformers can be predicted using molecular mechanics calculations. nih.gov

Tautomeric Equilibrium: Exploration of Lactam-Lactim Tautomerism in the Piperidin-2-one Ring

The piperidin-2-one ring of the molecule contains a lactam (a cyclic amide) group. This structural motif can undergo tautomerization to form a lactim (a cyclic imidic acid) tautomer. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen.

This tautomerism results in an equilibrium between the two forms. rsc.org For simple 2-pyridone systems, which are analogous aromatic compounds, the lactam form is generally more stable and predominates, especially in condensed phases. wayne.edu Factors such as solvent polarity and temperature can influence the position of this equilibrium. researcher.lifenih.gov

Lactam-Lactim Tautomers of the Piperidin-2-one Ring:

| Tautomeric Form | Key Structural Features |

| Lactam (Keto form) | Contains a carbonyl group (C=O) and an N-H bond within the ring. This is generally the more stable tautomer. |

| Lactim (Enol form) | Contains a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) within the ring. |

In aqueous solution, it has been noted that hydration tends to stabilize the lactam tautomer more than the lactim form. researcher.life While direct experimental data for this compound is not available in the provided results, the principles established for similar heterocyclic systems suggest that the lactam form is the major species present at equilibrium. rsc.orgnih.govuni-muenchen.de

Chemical Reactivity and Transformation of 1 Methyl 4,4 Bipiperidin 2 One

Reactivity Profile of the Lactam Amide Bond

The piperidin-2-one ring features a cyclic amide, known as a lactam. The reactivity of this functional group is centered on the electrophilic carbonyl carbon. Amides are the least reactive of the carboxylic acid derivatives due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. libretexts.org Consequently, reactions involving this bond typically require forcing conditions, such as the presence of strong acids or bases and heat. libretexts.org

Nucleophilic acyl substitution is the primary reaction pathway for the lactam moiety. masterorganicchemistry.com This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl. In the case of a lactam, this process leads to ring-opening.

Common nucleophilic acyl substitution reactions include:

Hydrolysis: In the presence of strong acid or base catalysts, the lactam can undergo hydrolysis to yield an amino acid, specifically 5-amino-3-(1-methylpiperidin-4-yl)pentanoic acid. Base-catalyzed hydrolysis proceeds via nucleophilic attack by a hydroxide ion, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org

Alcoholysis: Reaction with an alcohol under acidic or basic conditions can lead to the formation of an amino ester.

Aminolysis: Reaction with ammonia or a primary/secondary amine can yield a diamine derivative.

These reactions are generally slow and require significant energy input to overcome the stability of the amide bond. libretexts.org

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Hydrolysis | H₂O | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | 5-amino-3-(1-methylpiperidin-4-yl)pentanoic acid |

| Alcoholysis | ROH (e.g., Methanol) | Acid catalyst (e.g., HCl), heat | Methyl 5-amino-3-(1-methylpiperidin-4-yl)pentanoate |

| Aminolysis | R₂NH (e.g., Ammonia) | Heat | 5-amino-3-(1-methylpiperidin-4-yl)pentanamide |

Beyond simple nucleophilic acyl substitution, the lactam ring can participate in other transformations. Under reductive conditions, for instance using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the amide can be fully reduced to a cyclic amine, yielding 1-methyl-4,4'-bipiperidine.

Ring-opening can also be initiated by photooxidation under specific conditions, leading to the cleavage of C-N bonds. researchgate.net While less common, ring-closing transformations would require the introduction of suitable functional groups elsewhere in the molecule that could participate in an intramolecular reaction. For the parent compound, such transformations are not readily apparent without prior functionalization.

Chemical Reactivity at the Piperidine (B6355638) Nitrogen Atoms

The molecule possesses two distinct nitrogen atoms. The nitrogen within the lactam ring is part of an amide and is generally non-basic and unreactive due to its lone pair's involvement in resonance. In contrast, the nitrogen in the 1-methylpiperidine ring is a tertiary amine, which is both nucleophilic and basic.

The tertiary amine nitrogen of the N-methylpiperidine moiety is a significant basic center. The methyl group is electron-donating, which slightly increases the electron density on the nitrogen, making it more basic than its parent compound, piperidine. fiveable.me The pKa of the conjugate acid of N-methylpiperidine is typically reported to be around 10.1–10.4. nih.govlookchem.com Therefore, 1-Methyl-4,4'-bipiperidin-2-one is expected to have a similar pKa and will exist in its protonated (ammonium salt) form in acidic solutions. This basicity allows it to react exothermically with acids to form salts. lookchem.comchemicalbook.com

| Compound Moiety | pKa of Conjugate Acid | Comment |

|---|---|---|

| N-Methylpiperidine | ~10.1 | The tertiary amine is readily protonated in acidic media. |

| Piperidin-2-one (Amide) | Very Low (Non-basic) | Amide nitrogen is not basic due to resonance delocalization. |

As a tertiary amine, the nitrogen atom of the N-methylpiperidine ring cannot be further acylated or alkylated in the same manner as a primary or secondary amine. However, it can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium salt. This reaction, known as quaternization, converts the neutral tertiary amine into a positively charged species.

Conversely, the lactam nitrogen is part of an amide and is resistant to N-alkylation or N-acylation under standard conditions due to its significantly reduced nucleophilicity.

Electrophilic and Nucleophilic Sites within the Bipiperidinone Structure

The electronic distribution within this compound creates distinct sites for electrophilic and nucleophilic attack. khanacademy.orgmasterorganicchemistry.comyoutube.com

Electrophilic Sites: The most prominent electrophilic center is the carbonyl carbon of the lactam. youtube.com Its partial positive charge, arising from the polarization of the carbon-oxygen double bond, makes it susceptible to attack by nucleophiles. The carbon atoms alpha to the carbonyl group may also exhibit slight electrophilic character and can be deprotonated by a strong base to form an enolate, which can then act as a nucleophile.

Nucleophilic Sites: The primary nucleophilic center is the tertiary nitrogen atom of the N-methylpiperidine ring. masterorganicchemistry.com The lone pair of electrons on this nitrogen is readily available to attack electrophiles, including protons and alkylating agents. The carbonyl oxygen of the lactam also possesses lone pairs of electrons and can act as a nucleophile or Lewis base, particularly in the context of protonation under acidic conditions, which activates the carbonyl group toward nucleophilic attack.

| Site | Atom(s) | Character | Potential Reactions |

|---|---|---|---|

| Lactam Carbonyl Carbon | C=O | Electrophilic | Nucleophilic Acyl Substitution (Hydrolysis, Alcoholysis) |

| Tertiary Amine Nitrogen | N-CH₃ | Nucleophilic, Basic | Protonation, Quaternization |

| Lactam Carbonyl Oxygen | C=O | Nucleophilic, Basic | Protonation (acid catalysis) |

| Alpha-Carbons to Lactam | -CH₂-C=O | Slightly Acidic | Enolate formation with strong base |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical reactivity and transformation of the compound This compound . Research detailing its functional group interconversions, carbon-hydrogen bond functionalization, or its behavior in transition metal-mediated processes could not be located.

Therefore, it is not possible to provide a detailed article on the following requested topics for this specific molecule:

Reactivity in Transition Metal-Mediated Processes (e.g., as a ligand or substrate)

General principles of reactivity for piperidine and lactam moieties can be hypothesized, but specific experimental data, detailed research findings, or data tables for this compound are absent from the reviewed sources. Further empirical research would be required to characterize the chemical behavior of this compound.

Spectroscopic Characterization Methodologies for 1 Methyl 4,4 Bipiperidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their immediate electronic environment. For 1-Methyl-4,4'-bipiperidin-2-one, the spectrum would be complex due to the two distinct piperidine (B6355638) rings and the lack of symmetry around the spiro-like quaternary carbon.

Predicted ¹H NMR Data: The protons on the piperidine ring containing the N-methyl group are expected to show shifts characteristic of N-alkylated amines. The methyl group itself would likely appear as a singlet around 2.3 ppm. The protons on the second piperidine ring, which contains the lactam (amide) functionality, would be influenced by the electron-withdrawing carbonyl group, leading to more downfield shifts for adjacent protons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| N-CH₃ | ~2.3 | s (singlet) | 3H |

| H-3', H-5' (axial & equatorial) | ~1.5 - 1.9 | m (multiplet) | 4H |

| H-2', H-6' (axial & equatorial) | ~1.9 - 2.9 | m (multiplet) | 4H |

| H-3, H-5 (axial & equatorial) | ~1.8 - 2.2 | m (multiplet) | 4H |

| H-6 (axial & equatorial) | ~3.2 - 3.5 | m (multiplet) | 2H |

Note: The chemical shifts are estimates and would require experimental verification. The multiplets arise from complex spin-spin coupling between adjacent, non-equivalent protons.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, making it possible to count the number of different carbons and identify their functional type. ambeed.com For this compound, with its 11 carbon atoms, one would expect to see 11 distinct signals in the ¹³C NMR spectrum, confirming the absence of molecular symmetry.

Predicted ¹³C NMR Data: The most downfield signal would be the carbonyl carbon (C=O) of the lactam, typically appearing in the 170-175 ppm range. The quaternary carbon (C-4) where the two rings join would be a key signal, expected around 40-50 ppm. The N-methyl carbon would have a characteristic shift around 46 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~172 |

| N-CH₃ | ~46 |

| C-4 | ~45 |

| C-6 | ~42 |

| C-2', C-6' | ~55 |

| C-3, C-5 | ~35 |

| C-3', C-5' | ~28 |

Note: These are predicted values based on similar structures. ambeed.comchemicalbook.com Experimental data is required for confirmation.

While 1D NMR provides essential data, 2D NMR experiments are critical for assembling the complete molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within each piperidine ring. nih.gov For instance, it would show correlations between protons on adjacent carbons (e.g., H-5 and H-6), helping to trace the proton network in each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. libretexts.org It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals from the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most crucial experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. nih.gov This would establish the connectivity across the quaternary carbon (C-4), showing correlations from the protons on C-3 and C-5 to C-4', and from protons on C-3' and C-5' to C-4. It would also confirm the position of the N-methyl group by showing a correlation from the methyl protons to the C-2' and C-6' carbons of the first piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. It would be instrumental in determining the stereochemistry and preferred conformation of the two piperidine rings relative to each other.

Mass Spectrometric Methodologies for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. libretexts.org

HRMS is used to determine the exact molecular mass of a compound with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₁H₂₀N₂O.

Calculated Exact Mass: 196.1576 g/mol

Expected HRMS Result (as [M+H]⁺): 197.1648 m/z

Observing a mass corresponding to this value would provide strong evidence for the compound's elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated version, [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. libretexts.org The fragmentation is predictable, often occurring at the weakest bonds or to form the most stable fragment ions. miamioh.edu For this compound, key fragmentations would be expected to occur via alpha-cleavage adjacent to the nitrogen atoms and around the carbonyl group.

Interactive Table: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Predicted Lost Fragment | Predicted Ion Structure |

| 168.13 | CO | Loss of carbonyl group |

| 153.15 | C₂H₅N (from N-CH₃ ring) | Cleavage of the N-methylpiperidine ring |

| 112.11 | C₅H₁₀N | Fragment corresponding to the piperidin-2-one ring |

| 98.10 | C₅H₁₀NO | Fragment corresponding to the N-methylpiperidine ring |

| 84.08 | C₅H₁₀N | Further fragmentation of the N-methylpiperidine moiety |

Note: These predictions are based on general fragmentation rules for cyclic amines and lactams. libretexts.org

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the key functional groups are the lactam (a cyclic amide) and the tertiary amine within the saturated heterocyclic rings.

The most prominent and diagnostic absorption band in the IR spectrum of this compound would be the carbonyl (C=O) stretching vibration of the lactam ring. The position of this band is sensitive to ring strain and the nature of the substituents. For a six-membered lactam ring (a δ-lactam), the C=O stretching frequency is typically observed in the range of 1680-1640 cm⁻¹. The presence of the nitrogen atom within the ring influences the electronic environment of the carbonyl group, and its absorption is a key indicator of the lactam functionality.

Another important set of vibrations are the C-N stretching bands. The C-N stretch of the lactam is typically found in the region of 1470-1380 cm⁻¹. Additionally, the C-N stretching vibrations associated with the tertiary amine of the N-methylated piperidine ring would also be present, usually in the 1250-1020 cm⁻¹ range. The spectrum would also be characterized by numerous C-H stretching and bending vibrations from the methylene (B1212753) groups of the two piperidine rings and the N-methyl group.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactam | C=O stretch | 1680 - 1640 | Strong |

| Lactam | C-N stretch | 1470 - 1380 | Medium |

| Tertiary Amine | C-N stretch | 1250 - 1020 | Medium-Weak |

| Alkane | C-H stretch (sp³) | 2950 - 2850 | Strong |

| Methylene | C-H bend (scissoring) | ~1465 | Medium |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Based on studies of related piperidine and bipyridine structures, it is expected that the two piperidine rings in this compound would adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The linkage between the two rings at the 4 and 4' positions would likely be equatorial to both rings to minimize steric hindrance.

The lactam ring containing the carbonyl group would exhibit characteristic bond lengths. The C=O double bond would be approximately 1.23 Å, while the C-N bond within the amide group would be shorter (around 1.33 Å) than a typical C-N single bond due to resonance delocalization of the nitrogen lone pair electrons. The geometry around the lactam nitrogen would be trigonal planar. The N-methyl group on the other piperidine ring would also likely favor an equatorial position to reduce steric strain.

Intermolecular interactions in the crystal lattice would likely be dominated by dipole-dipole interactions involving the polar lactam groups and van der Waals forces between the hydrocarbon portions of the molecules.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Piperidine Ring Conformation | Chair |

| Bipiperidine Linkage | Equatorial-Equatorial |

| C=O Bond Length | ~1.23 Å |

| Lactam C-N Bond Length | ~1.33 Å |

| Crystal Packing Forces | Dipole-dipole interactions, Van der Waals forces |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive structural characterization of this compound would necessitate the integration of data from multiple spectroscopic techniques. While IR spectroscopy confirms the presence of key functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide complementary and crucial information for an unambiguous structure determination.

¹H NMR spectroscopy would reveal the number of different types of protons and their connectivity. The chemical shifts and coupling patterns of the protons on the two piperidine rings would confirm their chair conformations and the stereochemical relationship of the substituents. The N-methyl group would appear as a singlet, and the protons adjacent to the carbonyl group and the nitrogen atoms would have characteristic chemical shifts.

¹³C NMR spectroscopy would indicate the number of unique carbon environments. The carbonyl carbon of the lactam would be readily identifiable by its characteristic downfield chemical shift (typically >170 ppm). The chemical shifts of the other carbons in the piperidine rings would further corroborate the proposed structure.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₁₁H₁₉N₂O). The fragmentation pattern observed in the mass spectrum could also provide further structural information, showing characteristic losses of fragments corresponding to the different parts of the molecule.

By combining the functional group information from IR spectroscopy, the detailed connectivity and stereochemistry from NMR spectroscopy, and the precise mass and fragmentation data from mass spectrometry, a complete and confident structural elucidation of this compound can be achieved. In the absence of published data, this integrated approach represents the standard methodology for the characterization of novel chemical entities.

Computational Chemistry and Theoretical Studies of 1 Methyl 4,4 Bipiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-Methyl-4,4'-bipiperidin-2-one, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Functionals such as B3LYP, combined with a suitable basis set like 6-31G(d,p), are commonly employed for such tasks, providing reliable geometric parameters. researchgate.net

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Molecular Surface Area | Value | Ų |

| Molecular Volume | Value | ų |

| Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. imperial.ac.uk

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the oxygen of the carbonyl group, which are the most electron-rich centers. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon, which is the most electrophilic site.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of positive and negative electrostatic potential, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen and a region of positive potential (typically colored blue) around the hydrogen atoms and the carbonyl carbon.

| Orbital | Energy (eV) | Description |

| HOMO | Value | Localized on the nitrogen atoms and carbonyl oxygen. |

| LUMO | Value | Centered on the carbonyl carbon. |

| HOMO-LUMO Gap | Value | Indicates the molecule's reactivity. |

| Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from FMO analysis. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the two interconnected piperidine (B6355638) rings in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape that governs their interconversion. acs.orgacs.org Computational methods can systematically explore the potential energy surface by rotating the single bonds connecting the two rings and within each ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, in a bipiperidine system, the relative orientation of the two rings can lead to various low-energy structures. DFT calculations on related piperidine derivatives have been used to determine the relative energies of different rotamers and the energy barriers for their interconversion. acs.org For this compound, a detailed conformational search would reveal the preferred dihedral angles and the corresponding energy profile, highlighting the most populated conformations at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-N) |

| 1 | 0.00 | Value |

| 2 | Value | Value |

| 3 | Value | Value |

| Note: The data in this table is for illustrative purposes and represents the type of information obtained from a conformational analysis. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step mechanism of chemical reactions. This approach allows for the characterization of transient species, such as transition states, which are often difficult to observe experimentally.

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. researchgate.net Transition state calculations were employed to understand the rotation of a Boc group in a piperidine derivative, matching well with experimental results. acs.org

For a potential reaction of this compound, such as the hydrolysis of the amide bond, computational modeling would involve identifying the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Amide Hydrolysis | This compound + H₂O | [TS Structure] | Hydrolyzed Product | Value |

| Note: This table presents a hypothetical reaction and illustrative data that would be obtained from transition state calculations. |

When a reaction can proceed through multiple pathways leading to different products, computational modeling can predict the most likely outcome. By calculating the energy barriers for each competing pathway, the kinetically favored product can be identified. mdpi.com This is particularly relevant for reactions involving multifunctional molecules like this compound, where reactions could occur at different sites.

For instance, in the case of N-acylated piperidines, reactions can involve either the acylated nitrogen or other positions on the ring. youtube.com Computational studies can help to determine the regioselectivity of such reactions by comparing the activation energies of the different possible reaction channels. This predictive capability is invaluable for understanding and designing selective chemical transformations.

Spectroscopic Property Prediction and Validation against Experimental Data

Currently, there are no published studies that provide computationally predicted spectroscopic data (such as NMR or IR spectra) for this compound. Consequently, a comparison and validation against experimental data cannot be performed. The prediction of such properties would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the molecule's electronic structure and vibrational modes.

Molecular Dynamics Simulations for Conformational Dynamics

No molecular dynamics (MD) simulation studies for this compound have been reported in the scientific literature. MD simulations would be instrumental in understanding the conformational landscape of this molecule, including the dynamics of the piperidine ring puckering and the rotational flexibility around the bond connecting the two piperidine rings. Such studies would provide valuable insights into the molecule's behavior in different environments.

Rational Design Principles Based on Computational Insights

The absence of computational data for this compound means that no rational design principles derived from its specific molecular structure and properties can be formulated. Computational studies are a cornerstone of modern drug discovery and materials science, enabling the targeted design of new molecules with desired properties. Without foundational computational research on the title compound, any such design principles would be purely speculative.

While computational studies on related piperidine and bipyridine structures exist, the unique combination of the methyl and ketone functionalities in this compound necessitates dedicated research to elucidate its specific chemical and physical characteristics. Future computational work is required to fill this knowledge gap and to explore the potential applications of this compound.

Advanced Synthetic Applications and Derivatization of 1 Methyl 4,4 Bipiperidin 2 One

Utility as a Precursor or Building Block in Divergent Synthesis of Complex Molecules

1-Methyl-4,4'-bipiperidin-2-one serves as a valuable starting material in the divergent synthesis of more complex molecular architectures. The inherent functionalities—a tertiary amine, a lactam, and two piperidine (B6355638) rings—offer multiple reaction sites for sequential and orthogonal chemical transformations. This allows for the systematic construction of a variety of intricate molecules from a common precursor.

The piperidine motif is a prevalent structural element in a vast number of pharmaceuticals and bioactive natural products. nih.govresearchgate.netnih.gov The ability to use a pre-constructed bipiperidine system like this compound can significantly streamline synthetic routes to novel drug candidates and other biologically active compounds. For instance, the core structure can be found in molecules designed as inhibitors of various biological targets. The presence of the lactam ring provides a handle for ring-opening reactions, leading to linear amino acid derivatives or for further elaboration into different heterocyclic systems.

Strategies for Further Functionalization of the Piperidine Rings

The functionalization of the piperidine rings in this compound is crucial for exploring the chemical space around this scaffold and for developing structure-activity relationships in medicinal chemistry programs. Key strategies include selective C-H bond functionalization and derivatization at the unsubstituted nitrogen atom.

Selective C-H Bond Functionalization

Direct and selective functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the introduction of new functional groups without the need for pre-installed handles. nih.govresearchgate.net For piperidine rings, several positions are available for such transformations.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a versatile method for the site-selective functionalization of piperidines. nih.govresearchgate.netnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov

C2-Functionalization: The C2 position, being adjacent to the nitrogen atom, is electronically activated. However, it is also sterically hindered. nih.govresearchgate.net Specific rhodium catalysts have been developed to favor functionalization at this position. nih.govresearchgate.net

C4-Functionalization: Functionalization at the C4 position can be achieved by sterically shielding the C2 position, thereby directing the reaction to the less sterically encumbered C4-H bond. nih.govresearchgate.net

C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization challenging. nih.govresearchgate.net Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by regioselective ring-opening, have been employed to access 3-substituted piperidines. nih.govresearchgate.net

Photoredox catalysis offers another avenue for C-H functionalization, particularly for the arylation of piperidine derivatives. chemrxiv.orgescholarship.org This method often proceeds under mild conditions and can exhibit high diastereoselectivity. chemrxiv.org

| Position | Activation | Sterics | Functionalization Strategy |

| C2 | Electronically Activated | Hindered | Catalyst-controlled C-H insertion |

| C3 | Electronically Deactivated | - | Indirect methods (e.g., cyclopropanation/ring-opening) |

| C4 | - | Accessible | Steric shielding of C2, catalyst control |

Site-Specific Derivatization at Unsubstituted Nitrogen Atoms

The secondary amine in the second piperidine ring of this compound provides a key site for derivatization. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily employed to introduce a wide variety of substituents. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its biological activity and pharmacokinetic profile.

Furthermore, the nitrogen atom can be incorporated into more complex functional groups. For example, it can be used as a nucleophile in reactions to form ureas, sulfonamides, and other functionalities, further expanding the diversity of accessible derivatives.

Synthesis of Analogues with Modified Ring Systems or Peripheral Substituents

The synthesis of analogues of this compound with modified ring systems or peripheral substituents is essential for a comprehensive exploration of its chemical and biological potential.

Modification of the Piperidine Rings:

Ring Expansion/Contraction: While not directly demonstrated for this compound, general methods for ring expansion of pyrrolidines to piperidines or ring contraction of piperidines exist and could be adapted. researchgate.net Baeyer-Villiger oxidation of related bicyclic ketones can lead to ring-expanded lactones, which can then be further manipulated. researchgate.net

Introduction of Heteroatoms: The piperidine rings could be modified to include other heteroatoms, such as oxygen (morpholine) or sulfur (thiomorpholine), by starting from appropriate precursors in the initial synthesis.

Peripheral Substituents:

The synthesis of analogues with different substituents on the piperidine rings can be achieved through various synthetic strategies. ajchem-a.com For instance, starting from substituted pyridines, hydrogenation can lead to diastereomerically enriched substituted piperidines. whiterose.ac.ukrsc.org These substituted piperidine fragments could then be used in a convergent synthesis to construct analogues of this compound.

The synthesis of a family of pyrovalerone analogs, which are 2-aminopentanophenones, demonstrates the general feasibility of creating diverse derivatives of piperidine-containing compounds. nih.gov Similarly, methylated analogues of other complex piperazine-containing molecules have been successfully synthesized, highlighting the potential for creating peripherally modified versions of this compound. ebi.ac.uk

Exploration of Self-Assembly and Supramolecular Chemistry Potential

The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O, N) sites, suggests a potential for engaging in self-assembly and forming supramolecular structures.

The related molecule 4,4'-bipyridine (B149096) and its N,N'-dioxide derivative are well-known building blocks in supramolecular chemistry, capable of forming coordination polymers, hydrogen-bonded networks, and exhibiting aromatic stacking interactions. researchgate.netacs.org While this compound lacks the aromaticity of 4,4'-bipyridine, the presence of the piperidine rings and the lactam functionality could facilitate the formation of ordered assemblies through hydrogen bonding.

Computational screening methodologies, such as those used to predict co-crystallization, could be employed to explore the potential of this compound to form co-crystals with other molecules. core.ac.uk The formation of such multi-component solid-state forms can significantly alter the physicochemical properties of the parent compound.

Derivatization for Analytical Method Development

The development of sensitive and accurate analytical methods is crucial for the characterization and quantification of this compound and its derivatives, particularly in biological matrices or as impurities in pharmaceutical preparations. Derivatization is a common strategy to enhance the detectability of compounds that lack a strong chromophore or fluorophore.

For compounds containing secondary amine functionalities, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can produce a stable, UV-active derivative, enabling detection at low levels using HPLC-UV. jocpr.com Another approach involves pre-column derivatization with reagents such as 4-toluene sulfonyl chloride, which has been successfully used for the HPLC analysis of piperidine. nih.gov

For mass spectrometric analysis, derivatization can improve ionization efficiency. For instance, tagging with a high proton affinity group can enhance detection in positive mode electrospray ionization (ESI). nsf.gov Piperidine itself has been shown to act as an efficient catalyst for the derivatization of oligosaccharides with malononitrile, leading to high-sensitivity ESI-MS analysis. researchgate.net These principles can be applied to develop robust analytical methods for this compound.

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC-UV | Reaction with NBD-Cl or 4-toluene sulfonyl chloride | Introduce a UV-active chromophore |

| ESI-MS | Tagging with a high proton affinity group | Enhance ionization efficiency |

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 1-Methyl-4,4'-bipiperidin-2-one

The synthesis of this compound, while not explicitly detailed in readily available literature, can be conceptually approached through established principles of heterocyclic chemistry. A plausible synthetic strategy could involve the coupling of a pre-functionalized N-methylated piperidinone precursor with a suitable piperidine (B6355638) derivative. For instance, a derivative of 1-methyl-4-piperidone (B142233) could serve as a key starting material. chemicalbook.com The reactivity of the resulting bipiperidinone would be dictated by the interplay of its constituent functional groups: the tertiary amine, the lactam (cyclic amide), and the saturated carbocyclic rings. The nitrogen atom of the N-methylpiperidine moiety is expected to exhibit typical nucleophilic and basic properties, while the lactam carbonyl offers a site for nucleophilic attack or reduction. The C-N bond of the lactam could also be susceptible to cleavage under hydrolytic conditions.

Emerging Methodologies in Heterocyclic Synthesis

The construction of complex heterocyclic systems like this compound can benefit from modern synthetic methodologies that offer enhanced efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions, for example, have become indispensable tools for the formation of C-C and C-N bonds. A potential approach could involve a palladium- or copper-catalyzed coupling of a halogenated piperidinone with a piperidine-derived organometallic reagent. Furthermore, C-H activation strategies are emerging as a powerful means to forge new bonds directly from ubiquitous C-H bonds, potentially offering a more atom-economical route to the bipiperidine core. The development of novel catalysts and reaction conditions continues to expand the scope of these powerful transformations. nih.gov

Unexplored Reactivity Patterns and Transformation Pathways

The unique juxtaposition of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Selective transformations targeting one of the two piperidine rings while leaving the other intact would be a key challenge and a testament to the development of highly specific reagents and catalysts. For instance, selective N-alkylation or acylation of the secondary amine in the 4'-piperidinyl ring could be explored. The lactam moiety could undergo various transformations, including reduction to the corresponding cyclic amine or ring-opening reactions to yield linear amino acid derivatives. The stereochemical consequences of reactions at the chiral centers within the molecule also present an interesting area for investigation.

Prospects for Rational Design of Novel Bipiperidinone Architectures

The principles of rational drug design, which leverage an understanding of structure-activity relationships, can be applied to the design of novel bipiperidinone architectures. nih.gov By systematically modifying the substituents on the piperidine rings, it may be possible to fine-tune the molecule's steric and electronic properties. For example, the introduction of various functional groups at different positions could modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. Computational modeling and structure-based design could guide the synthesis of analogues with potentially interesting biological activities. nih.gov The design of hybrid molecules incorporating the bipiperidinone scaffold with other pharmacophoric elements is another promising avenue. nih.gov

Potential Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound and its analogues opens doors to various interdisciplinary research opportunities. acs.orguci.edurice.edutamu.eduncsu.edu In medicinal chemistry, these compounds could be investigated as scaffolds for the development of new therapeutic agents. nih.govnih.gov The exploration of their coordination chemistry with various metal ions could lead to the development of new catalysts or materials with interesting properties. The unique three-dimensional shape of bipiperidinones could also be of interest in the field of supramolecular chemistry for the construction of novel host-guest systems. Furthermore, the development of analytical methods for the detection and characterization of these compounds would be essential for their study in various chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Methyl-4,4'-bipiperidin-2-one, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of bipiperidine precursors. For example, 1-Methyl-4,4'-bipiperidine derivatives are synthesized via HCl salt formation under inert atmospheric conditions to prevent oxidation . Critical parameters include stoichiometric control of methylating agents, reaction temperature (room temperature to mild heating), and purification via recrystallization. Storage in inert atmospheres is recommended to maintain stability .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, particularly focusing on methyl and piperidinone groups.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve structural ambiguities. SHELX is robust for high-resolution data and twinned crystals, ensuring accurate bond-length and angle measurements .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula consistency with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from differences in assay conditions or structural impurities. Strategies include:

- Reproducibility Testing : Standardize biological assays (e.g., enzyme inhibition protocols) across labs using validated reference standards (e.g., pharmacopeial guidelines for purity) .

- Structural Reanalysis : Verify compound integrity via HPLC-MS and cross-validate crystallographic data using SHELXD/SHELXE pipelines to exclude polymorphic or solvate forms .

- Meta-Analysis : Apply qualitative contradiction frameworks to compare experimental variables (e.g., cell lines, concentrations) and identify confounding factors .

Q. What strategies are effective in modifying the bipiperidinone scaffold to enhance target selectivity in enzyme inhibition studies?

- Methodological Answer :

- Functional Group Introduction : Introduce fluorophenyl or pyridinyl moieties at the 4-position to modulate steric and electronic interactions with enzyme active sites, as seen in structurally related neuroactive compounds .

- Stereochemical Optimization : Use chiral resolving agents (e.g., L-(+)-cysteine derivatives) to isolate enantiomers and assess their differential binding affinities .

- Computational Docking : Combine molecular dynamics simulations (e.g., PubChem-derived 3D structures) with in vitro assays to predict and validate substituent effects on selectivity .

Q. How do reaction conditions influence the stability of this compound during derivatization?

- Methodological Answer :

- Oxidative Stability : Avoid strong oxidizing agents (e.g., peroxides) that degrade the piperidinone ring. Use mild conditions (e.g., hydrogen peroxide in controlled stoichiometry) for sulfone formation, as demonstrated in analogous sulfone syntheses .

- pH Control : Maintain neutral to slightly acidic conditions during amine alkylation to prevent N-demethylation. Buffered systems (e.g., sodium acetate/acetic acid, pH 4.6) are effective for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten